molecular formula C14H20N2O3S B4774331 1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide

1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B4774331
M. Wt: 296.39 g/mol
InChI Key: LMOKMFWACAPXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide, commonly known as MBSPC, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of sulfonylurea compounds and has been shown to have potential applications in various areas of research.

Mechanism of Action

The mechanism of action of MBSPC is not fully understood. However, it is believed to act by modulating the activity of ion channels, specifically the ATP-sensitive potassium (KATP) channels. By binding to these channels, MBSPC is thought to increase the release of insulin from pancreatic beta cells, which can be beneficial in the treatment of diabetes. Additionally, MBSPC has been shown to have antiproliferative effects on cancer cells, although the exact mechanism of this effect is still under investigation.
Biochemical and Physiological Effects
MBSPC has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that MBSPC can increase insulin secretion from pancreatic beta cells, which can be beneficial in the treatment of diabetes. Additionally, MBSPC has been shown to have antiproliferative effects on cancer cells, although the exact mechanism of this effect is still under investigation. In vivo studies have shown that MBSPC can reduce blood glucose levels in diabetic animal models, further supporting its potential as a therapeutic agent for diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of MBSPC is its relatively simple synthesis method, which makes it readily available for use in scientific research. Additionally, MBSPC has been shown to have potential applications in various areas of research, including neuroscience, pharmacology, and medicinal chemistry. However, there are also some limitations to the use of MBSPC in lab experiments. For example, the mechanism of action of MBSPC is not fully understood, which can make it difficult to interpret experimental results. Additionally, the effects of MBSPC on different cell types and in different animal models may vary, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on MBSPC. One potential direction is to further investigate the mechanism of action of MBSPC, particularly its effects on ion channels and insulin secretion. Additionally, further studies are needed to determine the potential therapeutic applications of MBSPC, particularly in the treatment of diabetes and cancer. Finally, the development of new derivatives of MBSPC may lead to the discovery of more potent and selective compounds with potential therapeutic applications.

Scientific Research Applications

MBSPC has been shown to have potential applications in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MBSPC has been studied for its potential to modulate the activity of ion channels, which are critical in the transmission of electrical signals in the brain. In pharmacology, MBSPC has been investigated for its potential to act as a therapeutic agent for various diseases, including diabetes and cancer. In medicinal chemistry, MBSPC has been studied for its potential to serve as a lead compound for the development of new drugs.

properties

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-11-3-2-4-12(9-11)10-20(18,19)16-7-5-13(6-8-16)14(15)17/h2-4,9,13H,5-8,10H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOKMFWACAPXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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